An In-Depth Technical Guide to 4-(1,2-Thiazol-4-yl)aniline: Structure, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 4-(1,2-Thiazol-4-yl)aniline: Structure, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 4-(1,2-thiazol-4-yl)aniline, also known as 4-(isothiazol-4-yl)aniline. Given the limited availability of direct experimental data for this specific isomer, this document synthesizes information on the broader class of isothiazole and thiazolyl aniline derivatives. It offers researchers, scientists, and drug development professionals a thorough understanding of the compound's structural characteristics, predicted properties, plausible synthetic routes, and significant potential in medicinal chemistry.
Introduction: The Isothiazole-Aniline Scaffold - A Privileged Motif in Drug Discovery
The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of biologically active compounds. When coupled with an aniline moiety, the resulting thiazolyl aniline scaffold presents a versatile platform for developing novel therapeutics. The aniline group can be readily modified to modulate pharmacokinetic and pharmacodynamic properties, making this scaffold particularly attractive for drug design.
Isothiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory effects.[2][3] This broad bioactivity underscores the therapeutic potential of molecules incorporating the isothiazole nucleus.
Chemical Structure and Physicochemical Properties
The chemical structure of 4-(1,2-thiazol-4-yl)aniline consists of an isothiazole ring linked at the 4-position to the phenyl group of an aniline molecule.
Molecular Structure:
Caption: Chemical structure of 4-(1,2-thiazol-4-yl)aniline.
Due to the absence of specific experimental data for 4-(1,2-thiazol-4-yl)aniline, the following table presents a comparison with its commercially available isomer, 4-(1,3-thiazol-4-yl)aniline, to provide an estimation of its properties.
| Property | 4-(1,3-Thiazol-4-yl)aniline (Isomer) | 4-(1,2-Thiazol-4-yl)aniline (Predicted) |
| CAS Number | 60759-10-6[4] | Not available |
| Molecular Formula | C₉H₈N₂S[4] | C₉H₈N₂S |
| Molecular Weight | 176.24 g/mol [4] | 176.24 g/mol |
| Appearance | Solid | Predicted to be a solid |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | Predicted to be sparingly soluble in water, soluble in organic solvents. |
Synthesis Strategies for 4-Aryl-1,2-thiazoles
While a specific, validated synthesis for 4-(1,2-thiazol-4-yl)aniline has not been reported in readily accessible literature, established methods for the synthesis of 4-substituted isothiazoles can be adapted. The following outlines plausible and logical synthetic approaches.
(3+2) Heterocyclic Condensation
A promising strategy for constructing the 4-arylisothiazole core involves a (3+2) heterocyclization reaction.[5] This approach utilizes an α,β-unsaturated aldehyde and a source of the 'N-S' fragment, such as ammonium thiocyanate.
Conceptual Workflow:
Caption: Conceptual synthesis of 4-(1,2-thiazol-4-yl)aniline.
Experimental Protocol (Conceptual):
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Synthesis of 4-(4-Nitrophenyl)-1,2-thiazole:
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To a solution of p-nitrocinnamaldehyde in a suitable solvent such as dimethylformamide (DMF), add ammonium thiocyanate.
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Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and pour it into ice-water.
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Collect the precipitated solid by filtration, wash with water, and dry.
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Purify the crude product by recrystallization or column chromatography.
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Reduction of the Nitro Group:
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Suspend the synthesized 4-(4-nitrophenyl)-1,2-thiazole in a mixture of ethanol and water.
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Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or stannous chloride.
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Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction, neutralize with a base (e.g., sodium bicarbonate), and extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(1,2-thiazol-4-yl)aniline.
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Purify the final product by column chromatography or recrystallization.
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Palladium-Catalyzed Cross-Coupling Reactions
For the synthesis of substituted arylthiazoles, the Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool.[6] This methodology would involve the coupling of a halogenated isothiazole with an appropriately functionalized aniline derivative.
Conceptual Workflow:
Caption: Suzuki coupling approach to 4-(1,2-thiazol-4-yl)aniline.
Experimental Protocol (Conceptual):
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Reaction Setup:
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In a reaction vessel, combine 4-bromo-1,2-thiazole, 4-aminophenylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate).
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Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
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-
Reaction Execution:
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Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
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Heat the mixture to reflux and maintain the temperature for the required reaction time, monitoring by TLC.
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Work-up and Purification:
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After the reaction is complete, cool the mixture to room temperature.
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Add water and extract the product with an organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the residue by column chromatography to yield the desired product.
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Applications in Medicinal Chemistry and Drug Development
The 4-(1,2-thiazol-4-yl)aniline scaffold is a promising starting point for the design of novel therapeutic agents due to the diverse biological activities associated with isothiazole-containing molecules.
Potential Therapeutic Areas:
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Anticancer Agents: Numerous thiazole derivatives have demonstrated potent anticancer activity.[7] The isothiazole-aniline core can be elaborated with various substituents to target specific kinases or other signaling pathways implicated in cancer progression.
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Antimicrobial Agents: Isothiazolinones are well-known for their potent broad-spectrum antimicrobial properties.[2] Novel derivatives of 4-(1,2-thiazol-4-yl)aniline could be explored for their efficacy against resistant bacterial and fungal strains.
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Anti-inflammatory Drugs: Some isothiazole derivatives have shown significant anti-inflammatory activity.[7] This suggests that compounds based on the 4-(1,2-thiazol-4-yl)aniline scaffold could be developed as novel non-steroidal anti-inflammatory drugs (NSAIDs).
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Antiviral Compounds: The isothiazole nucleus is present in the antiviral drug denotivir.[7] This highlights the potential of this heterocyclic system in the development of new antiviral therapies.
Illustrative Signaling Pathway Involvement:
The following diagram illustrates a hypothetical mechanism by which a derivative of 4-(1,2-thiazol-4-yl)aniline could act as a kinase inhibitor, a common mode of action for anticancer drugs.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Safety and Handling
While specific toxicity data for 4-(1,2-thiazol-4-yl)aniline is not available, general precautions for handling aromatic amines and sulfur-containing heterocyclic compounds should be followed. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion and Future Perspectives
4-(1,2-Thiazol-4-yl)aniline represents a molecule of significant interest for medicinal chemists and drug discovery scientists. Although specific experimental data is currently limited, the established biological importance of the isothiazole and aniline moieties suggests that this scaffold holds considerable promise for the development of novel therapeutics across various disease areas. The synthetic strategies outlined in this guide provide a solid foundation for the future synthesis and exploration of this and related compounds. Further research into the biological activities and structure-activity relationships of 4-(1,2-thiazol-4-yl)aniline derivatives is warranted to fully unlock their therapeutic potential.
References
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Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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Garrido, J., Borges, F., & Silva, A. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. Available at: [Link]
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Moody, C. J., & Roff, G. J. (2007). Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile. Organic & Biomolecular Chemistry, 5(15), 2443-2447. Available at: [Link]
- Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
- Akolkar, S. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In Heterocyclic Scaffolds in Medicinal Chemistry. Royal Society of Chemistry.
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Organic Chemistry Portal. (n.d.). Isothiazole synthesis. Retrieved from [Link]
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Regiec, A., Machoń, Z., Miedzybrodzki, R., & Szymaniec, S. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie, 339(7), 401-413. Available at: [Link]
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